E3 ligase Ligand 1 dihydrochloride is a small molecule compound that serves as a selective ligand for E3 ubiquitin ligases, which are crucial components in the ubiquitin-proteasome system responsible for protein degradation and regulation within cells. This compound is significant in the field of drug discovery and development, particularly for its potential applications in targeted protein degradation and cancer therapy.
E3 ligase Ligand 1 dihydrochloride is synthesized through various chemical processes, often involving the modification of existing ligands or the design of novel compounds to enhance selectivity and efficacy towards specific E3 ligases. The compound has been characterized and utilized in several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
The compound falls under the category of small molecule inhibitors or ligands, specifically targeting E3 ubiquitin ligases. These ligases are classified based on their structure and the type of substrate they recognize, making E3 ligase Ligand 1 dihydrochloride a valuable tool in studying these enzymes.
The synthesis of E3 ligase Ligand 1 dihydrochloride typically involves organic synthesis techniques, including:
The synthesis may require specific reagents and catalysts that promote the formation of the desired ligand structure while minimizing side reactions. The process is often optimized through iterative testing to enhance yield and purity.
E3 ligase Ligand 1 dihydrochloride features a complex molecular structure that includes multiple functional groups designed to interact specifically with E3 ligases. The exact molecular formula and structural representation can be derived from spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The molecular weight, solubility, and stability under various conditions are critical parameters that define its use in biological assays. Detailed structural analysis can provide insights into how modifications to the ligand affect its binding affinity and specificity.
E3 ligase Ligand 1 dihydrochloride engages in specific chemical reactions with E3 ubiquitin ligases, promoting the ubiquitination of target proteins. This process can lead to:
The reactions involved often require careful monitoring of conditions such as pH, temperature, and concentration to ensure optimal interaction between the ligand and the target E3 ligase.
The mechanism by which E3 ligase Ligand 1 dihydrochloride operates involves binding to specific E3 ligases, thereby enhancing their activity or altering their substrate specificity. This leads to increased ubiquitination of target proteins, which are then directed for degradation by the proteasome.
Studies have shown that this ligand can selectively bind to certain E3 ligases over others, providing a basis for its application in targeted protein degradation strategies. Quantitative assays measuring binding affinity (e.g., IC50 values) help elucidate its effectiveness.
E3 ligase Ligand 1 dihydrochloride is typically characterized by:
Key chemical properties include:
Relevant data from stability studies and reactivity profiles contribute to understanding its behavior in biological systems.
E3 ligase Ligand 1 dihydrochloride has several scientific uses:
This compound represents a significant advancement in therapeutic strategies aimed at manipulating protein levels within cells, highlighting its importance in modern pharmacology.
Industrial routes emphasize atom economy and catalyst-controlled stereoselectivity. For example, asymmetric hydrogenation using Ir(III)-N,P-ligand complexes achieves enantiomeric excess (ee) >99% for the phenethylamine intermediate [7]. Table 1 summarizes critical reaction parameters:
Table 1: Key Synthetic Steps for E3 Ligase Ligand 1 Dihydrochloride
Step | Reaction Type | Key Reagents/Conditions | Yield | Stereocontrol |
---|---|---|---|---|
1 | Amino acid activation | Boc₂O, NaOH, 0°C | 85% | (S)-configuration retention |
2 | Amide coupling | DIPEA, HATU, DCM | 78% | (2S,4R) epimer protection |
3 | Thiazole fragment conjugation | Pd(PPh₃)₄, CuI, Sonogashira | 65% | Regioselective C-C bond formation |
4 | Salt formation | HCl/Et₂O, precipitation | 95% | N/A |
The three defined stereocenters [(2S), (4R), and (1′S)] govern E3 ligase Ligand 1’s binding to the VHL Elongin B/C complex. The (2S,4R)-hydroxyproline motif mimics the natural hydroxyproline residue in hypoxia-inducible factor 1α (HIF-1α), enabling hydrogen bonding with VHL’s Tyr98, His110, and Ser111 residues [7]. Computational studies confirm that inversion at (4R) to (4S) disrupts a critical hydrogen-bond network, reducing binding affinity by >100-fold [7]. Similarly, the (1′S)-phenethyl configuration optimizes hydrophobic contacts with Trp88 and Tyr112 in the VHL binding pocket. Structure-activity relationship (SAR) analyses demonstrate that epimerization at any chiral center abolishes ternary complex formation and PROTAC-mediated degradation [4] [7].
Protection of the hydroxyproline hydroxyl group during conjugation is critical to prevent side reactions. tert-Butyldimethylsilyl (TBDMS) ether protection is preferred due to its orthogonality to amine deprotection steps [4] [8]. Table 2 compares conjugation efficiencies:
Table 2: Linker Conjugation Methods for E3 Ligase Ligand 1 Dihydrochloride
Conjugation Chemistry | Conditions | Yield | Stability | PROTAC Activity (DC₅₀) |
---|---|---|---|---|
Amide bond | HATU, DIPEA, DMF, RT | 82% | High | ≤10 nM |
Carbamate | ClCO₂CH₂CH₂Cl, TEA, DCM | 68% | Moderate | 50–100 nM |
Triazole (click) | CuSO₄·sodium ascorbate, H₂O/t-BuOH | 92% | High | ≤20 nM |
Linker architecture directly influences ternary complex formation between VHL, the PROTAC, and the target protein. For E3 ligase Ligand 1 dihydrochloride, empirical studies reveal:
Table 3: Linker Design Impact on PROTAC Performance
Linker Type | Length (Å) | Flexibility | Degradation Efficiency (DC₅₀) | Cellular Permeability |
---|---|---|---|---|
PEG₈ | 24 | High | 10 nM | Moderate |
Alkyl C12 | 18 | High | >500 nM | High |
Piperazine-PEG₄ | 28 | Semi-rigid | 5 nM | Moderate |
Biphenyl | 12 | Rigid | 50 nM | Low |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: